molecular formula C11H14O2 B122462 2-[(4-Ethylphenoxy)methyl]oxirane CAS No. 2930-02-1

2-[(4-Ethylphenoxy)methyl]oxirane

Cat. No.: B122462
CAS No.: 2930-02-1
M. Wt: 178.23 g/mol
InChI Key: AQKZSTFCPAOFIV-UHFFFAOYSA-N
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Description

2-[(4-Ethylphenoxy)methyl]oxirane, also known as 4-ethylphenyl glycidyl ether, is a high-purity epoxide compound supplied for research and development purposes. This chemical features an oxirane (epoxide) ring, a highly reactive functional group that makes it a valuable intermediate in organic synthesis and materials science . Its molecular formula is C11H14O3, with a molecular weight of 194.23 g/mol. As a key synthetic building block, this epoxide is primarily used in ring-opening reactions and polymerization studies. Researchers may employ it in the development of specialty polymers, epoxy resins, or as a precursor for more complex molecules in pharmaceutical and agrochemical research . The 4-ethylphenoxy moiety can influence the properties of resulting materials, such as hydrophobicity and thermal stability. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any consumer-related applications. It is the responsibility of the researcher to ensure safe handling and compliance with all relevant local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-ethylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-9-3-5-10(6-4-9)12-7-11-8-13-11/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKZSTFCPAOFIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341345
Record name 2-[(4-Ethylphenoxy)methyl]oxirane
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2930-02-1
Record name 2-[(4-Ethylphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-EPOXYPROPYL 4-ETHYLPHENYL ETHER
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Advanced Synthetic Methodologies for 2 4 Ethylphenoxy Methyl Oxirane

Novel Synthetic Pathways and Reaction Schemes for Oxirane Formation

The construction of the oxirane ring in 2-[(4-Ethylphenoxy)methyl]oxirane can be achieved through various synthetic strategies. A common and direct method involves the condensation of 4-ethylphenol (B45693) with epichlorohydrin (B41342) under basic conditions. However, advanced methodologies focus on achieving higher yields, greater stereocontrol, and more sustainable processes.

One novel pathway involves the synthesis of an intermediate, 4-ethylphenyl allyl ether, from 4-ethylphenol and allyl bromide. This is followed by an epoxidation reaction to form the desired product. This two-step process allows for a wider range of epoxidation techniques to be employed, including highly selective catalytic methods.

Asymmetric Synthesis Approaches to Enantiopure this compound

The generation of enantiomerically pure this compound is crucial for its application in stereospecific synthesis. Two primary strategies are employed: the asymmetric epoxidation of a prochiral allylic ether precursor and the kinetic resolution of a racemic mixture of the epoxide.

Sharpless-Katsuki Asymmetric Epoxidation: This method is highly effective for the epoxidation of allylic alcohols. wikipedia.orgorganicreactions.orgmdpi.com To apply this to this compound, a synthetic route proceeding through an allylic alcohol intermediate is necessary. The reaction utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant. organicreactions.orgjove.com The choice of (+)-DET or (-)-DET dictates the facial selectivity of the epoxidation, leading to the corresponding (R) or (S) enantiomer of the epoxide with high enantiomeric excess (ee). wikipedia.orgjove.com

Jacobsen-Katsuki Epoxidation: This method is particularly useful for the asymmetric epoxidation of unfunctionalized alkenes, including aryl allyl ethers. openochem.orgwikipedia.org It employs a chiral manganese-salen complex as the catalyst. openochem.orgwikipedia.org The reaction can be performed on 4-ethylphenyl allyl ether directly, offering a more direct route to enantiopure this compound compared to methods requiring an allylic alcohol. The stereochemical outcome is determined by the chirality of the salen ligand used. wikipedia.org

A representative reaction scheme for the Jacobsen-Katsuki epoxidation is as follows:

Substrate: 4-Ethylphenyl allyl ether

Catalyst: Chiral (R,R)- or (S,S)-Mn(III)-salen complex

Oxidant: m-Chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite (NaOCl)

Product: (R)- or (S)-2-[(4-Ethylphenoxy)methyl]oxirane

Catalytic Systems in Stereoselective Epoxidation Reactions

Beyond the Sharpless and Jacobsen catalysts, other systems have been developed for stereoselective epoxidation. Titanium salalen complexes have shown extreme syn-selectivity in the epoxidation of allylic alcohols and ethers using aqueous hydrogen peroxide as the oxidant. nih.gov Chiral niobium-complexes also catalyze the epoxidation of allylic alcohols with hydrogen peroxide. libretexts.org For the epoxidation of the intermediate 4-ethylphenyl allyl ether, tungsten-based catalysts in combination with hydrogen peroxide present a viable option. organic-chemistry.org

Catalyst SystemChiral LigandOxidantTypical Enantiomeric Excess (ee)
Ti(O-iPr)₄Diethyl Tartrate (DET)t-BuOOH>90%
Mn(III)-salenChiral Salenm-CPBA/NaOCl>90%
Ti-salalenChiral SalalenH₂O₂>95%
Chiral Niobium ComplexSalanH₂O₂/UHPHigh
Tungsten ComplexBishydroxamic AcidH₂O₂84-98%

Sustainable Chemistry Principles Applied to this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign reagents and conditions. For the synthesis of this compound, this involves replacing traditional oxidants like peracids with greener alternatives such as hydrogen peroxide (H₂O₂), which produces water as its only byproduct. nih.gov

Phase-transfer catalysis (PTC) offers a sustainable approach by enabling the use of aqueous H₂O₂ with organic substrates. nih.govresearchgate.net Catalytic systems, such as those based on tungsten, can be employed under these conditions for the epoxidation of 4-ethylphenyl allyl ether. bham.ac.ukrsc.org These reactions can often be performed in the absence of organic solvents, further enhancing their green credentials. rsc.org The use of recyclable catalysts is another key aspect of sustainable synthesis. bham.ac.uk

Mechanistic Investigations of Synthetic Routes to this compound

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling stereoselectivity.

Transition State Analysis in Oxirane Ring Formation

The stereochemical outcome of asymmetric epoxidation reactions is determined by the geometry of the transition state.

In the Sharpless-Katsuki epoxidation , the catalyst is a dimeric titanium tartrate complex. The allylic alcohol substrate coordinates to the titanium center, and the peroxide is delivered to one face of the double bond. The chirality of the tartrate ligand directs the approach of the alkene to the activated peroxide, leading to a highly ordered, enantioselective transition state. mdpi.com

For the Jacobsen-Katsuki epoxidation , the proposed mechanism involves the formation of a manganese(V)-oxo species. The alkene is thought to approach the metal-oxo bond in a "side-on" fashion. units.it The bulky substituents on the chiral salen ligand create a steric environment that favors one direction of approach for the alkene, thus leading to high enantioselectivity. organic-chemistry.org Alternative mechanistic pathways, including a metallaoxetane intermediate and radical intermediates, have also been considered. wikipedia.orgorganic-chemistry.org Computational studies using density functional theory (DFT) have been employed to model these transition states and predict stereochemical outcomes. acs.org

The formation of the oxirane ring via the base-promoted cyclization of a halohydrin intermediate proceeds through an intramolecular SN2 reaction. chemistrysteps.comchegg.com The alkoxide, formed by deprotonation of the hydroxyl group, attacks the carbon bearing the halogen. chegg.comchegg.com For this reaction to occur, the molecule must adopt a conformation where the nucleophilic oxygen and the electrophilic carbon are in an anti-periplanar arrangement with respect to the leaving group. chemistrysteps.com

Kinetic and Thermodynamic Control in Synthetic Pathways

In reactions where multiple products can be formed, the principles of kinetic and thermodynamic control are important. wikipedia.orglibretexts.org The kinetic product is the one that is formed fastest (lower activation energy), while the thermodynamic product is the most stable. quimicaorganica.orgopenstax.org

In the context of synthesizing this compound from 4-ethylphenol and epichlorohydrin, the desired product is the result of nucleophilic attack by the phenoxide on the terminal carbon of the epichlorohydrin, followed by intramolecular cyclization. A potential side-product could arise from the attack at the central carbon. The reaction conditions, such as temperature and reaction time, can be manipulated to favor the desired kinetic product. wikipedia.orglibretexts.org

For the epoxidation of an allylic ether intermediate, the desired epoxide is generally the thermodynamically stable product. However, under certain catalytic conditions, side reactions such as ring-opening of the epoxide can occur. Low reaction temperatures typically favor the formation of the kinetic product, which in this case is the desired epoxide, and minimize subsequent reactions. quimicaorganica.org

ConditionFavored ProductRationale
Low Temperature, Short Reaction TimeKinetic ProductThe reaction pathway with the lowest activation energy is favored. The system lacks the energy to overcome the barrier to the thermodynamic product or for the reaction to be reversible.
High Temperature, Long Reaction TimeThermodynamic ProductThe system reaches equilibrium, and the most stable product predominates.

Precursor Chemistry and Derivatization Strategies for this compound

The primary precursors for the synthesis of this compound are 4-ethylphenol and an oxirane precursor, most commonly epichlorohydrin. The strategic functionalization of these precursors allows for the introduction of various substituents, leading to a diverse range of derivatives with tailored properties.

Synthesis of Functionalized 4-Ethylphenols for Precursor Integration

The synthesis of functionalized 4-ethylphenols is a critical step in accessing a variety of this compound derivatives. Standard electrophilic aromatic substitution reactions are commonly employed to introduce functional groups onto the aromatic ring of 4-ethylphenol.

Nitration: The nitration of phenols is a well-established method for introducing a nitro group onto the aromatic ring. The reaction of 4-ethylphenol with dilute nitric acid can yield a mixture of ortho- and para-nitrated products. However, since the para position is already occupied by the ethyl group, the primary product is 2-nitro-4-ethylphenol. More advanced methods for selective nitration aim to improve yields and regioselectivity, often employing milder nitrating agents or protective group strategies to control the position of substitution. For instance, nitration of phenol (B47542) with dilute nitric acid at room temperature typically produces a mixture of 2-nitrophenol and 4-nitrophenol wikipedia.org.

Halogenation: The direct halogenation of 4-ethylphenol with elemental bromine or chlorine can lead to the introduction of halogen atoms at the ortho positions to the hydroxyl group. The reaction conditions can be controlled to favor mono- or di-halogenation. For example, the reaction of a phenol with bromine in glacial acetic acid can be used to introduce a bromine atom onto the ring google.com.

Alkylation and Acylation: Friedel-Crafts alkylation and acylation reactions can be used to introduce additional alkyl or acyl groups onto the aromatic ring of 4-ethylphenol. These reactions typically employ an alkyl or acyl halide in the presence of a Lewis acid catalyst.

A summary of representative functionalization reactions of 4-ethylphenol is presented in the table below.

Functional GroupReagents and ConditionsMajor Product
Nitro (-NO2)Dilute Nitric Acid2-Nitro-4-ethylphenol
Bromo (-Br)Bromine, Acetic Acid2-Bromo-4-ethylphenol
Chloro (-Cl)Chlorine, Lewis Acid2-Chloro-4-ethylphenol
Acetyl (-COCH3)Acetyl Chloride, AlCl32-Acetyl-4-ethylphenol

Modifications of the Oxirane Ring Precursors

The most common precursor for the oxirane moiety in this compound is epichlorohydrin. Modifications to this precursor or the use of alternative three-membered ring precursors can introduce functionality directly into the side chain of the final product.

The reaction of a phenol with epichlorohydrin in the presence of a base is a standard method for the synthesis of glycidyl (B131873) ethers. The reaction proceeds via the formation of a phenoxide ion, which then acts as a nucleophile, attacking the terminal carbon of the epichlorohydrin molecule. This is followed by an intramolecular cyclization to form the oxirane ring. The choice of base, solvent, and reaction temperature can significantly influence the yield and purity of the product wordpress.commst.edu.

Alternative strategies for the synthesis of the oxirane ring include the Darzens condensation, which involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester) quimicaorganica.org. While not a direct precursor modification for this compound, this methodology highlights alternative routes to oxirane formation that could be adapted.

Another approach involves the synthesis of substituted epichlorohydrin derivatives. For example, starting from substituted allyl alcohols, epoxidation can be carried out using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) to yield a functionalized oxirane masterorganicchemistry.com. This modified oxirane can then be reacted with 4-ethylphenol.

The following table summarizes key aspects of oxirane precursor chemistry for the synthesis of this compound.

PrecursorReaction TypeReagentsKey Features
EpichlorohydrinWilliamson Ether Synthesis4-Ethylphenol, Base (e.g., NaOH)Common, cost-effective method.
Substituted Allyl AlcoholEpoxidationm-CPBAAllows for pre-functionalization of the oxirane ring.
α-Haloester & Aldehyde/KetoneDarzens CondensationBaseForms a glycidic ester, an alternative oxirane structure.

Detailed research findings on the direct synthesis of this compound often describe a one-pot reaction between 4-ethylphenol and epichlorohydrin. A study on the synthesis of a similar compound, 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane, highlights the formation of the desired product alongside a potential byproduct, indicating the importance of reaction control to maximize the yield of the target molecule ntnu.no. The reaction of phenols with epichlorohydrin is a well-documented process, often catalyzed by a base, where the phenolate ion attacks the epichlorohydrin mst.edu. The choice of solvent and catalyst can influence the reaction rate and the formation of side products researchgate.net.

Elucidation of Reaction Mechanisms Involving 2 4 Ethylphenoxy Methyl Oxirane

Nucleophilic Ring-Opening Reaction Mechanisms of 2-[(4-Ethylphenoxy)methyl]oxirane

The most characteristic reaction of this compound is the nucleophilic ring-opening of the epoxide. This process can be catalyzed by either acids or bases, with each condition leading to distinct mechanistic pathways and product outcomes.

Acid-Catalyzed Ring Opening Processes

Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen atom. This creates a highly reactive oxonium ion intermediate, which significantly weakens the carbon-oxygen bonds of the ring and renders the epoxide carbons more electrophilic. The subsequent nucleophilic attack can proceed via a mechanism that has characteristics of both SN1 and SN2 pathways.

The regioselectivity of the nucleophilic attack is dependent on the substitution pattern of the epoxide. For this compound, the two carbons of the oxirane ring are not equally substituted. One is a primary carbon, while the other is a secondary carbon. In acid-catalyzed ring-opening, the nucleophile will preferentially attack the more substituted carbon atom (the secondary carbon in this case). This preference is attributed to the development of a partial positive charge on this carbon in the transition state, which is stabilized by the adjacent ether oxygen and the alkyl chain. This pathway has significant SN1 character.

For instance, the acid-catalyzed hydrolysis of this compound with water as the nucleophile would be expected to primarily yield 1-(4-ethylphenoxy)-3-alkoxy-propan-2-ol.

Table 1: Predicted Products of Acid-Catalyzed Ring Opening of this compound

NucleophileCatalystMajor Product
H₂OH⁺1-(4-Ethylphenoxy)-3-hydroxypropan-2-ol
ROH (Alcohol)H⁺1-(4-Ethylphenoxy)-3-alkoxypropan-2-ol
HX (Halide)H⁺1-(4-Ethylphenoxy)-3-halopropan-2-ol

Base-Catalyzed Ring Opening Processes

In the presence of a strong base, the ring-opening of this compound occurs via a classic SN2 mechanism. The nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous breaking of the carbon-oxygen bond and inversion of stereochemistry at the site of attack.

In contrast to the acid-catalyzed process, the regioselectivity of the base-catalyzed ring-opening is governed by steric hindrance. The nucleophile will preferentially attack the less sterically hindered carbon atom. In the case of this compound, this is the primary carbon of the oxirane ring. This attack leads to the formation of a secondary alkoxide intermediate, which is subsequently protonated in a workup step to yield the final alcohol product.

For example, the reaction with sodium methoxide (B1231860) followed by an aqueous workup would yield 1-(4-ethylphenoxy)-2-methoxypropan-1-ol.

Table 2: Predicted Products of Base-Catalyzed Ring Opening of this compound

NucleophileConditionsMajor Product
RO⁻ (Alkoxide)1. RO⁻, ROH 2. H₃O⁺1-(4-Ethylphenoxy)-2-alkoxypropan-1-ol
NH₃ (Ammonia)1. NH₃ 2. H₃O⁺1-Amino-3-(4-ethylphenoxy)propan-2-ol
RNH₂ (Primary Amine)1. RNH₂ 2. H₃O⁺1-(Alkylamino)-3-(4-ethylphenoxy)propan-2-ol
R₂NH (Secondary Amine)1. R₂NH 2. H₃O⁺1-(Dialkylamino)-3-(4-ethylphenoxy)propan-2-ol

Diverse Nucleophilic Attack Pathways (e.g., Alcoholysis, Aminolysis)

The principles of acid- and base-catalyzed ring-opening extend to a variety of nucleophiles.

Alcoholysis: The reaction with an alcohol can be performed under either acidic or basic conditions, leading to the corresponding ether products with the regioselectivity dictated by the catalyst, as detailed above.

Aminolysis: The reaction with ammonia (B1221849) or primary and secondary amines is a common method for the synthesis of amino alcohols. This reaction typically proceeds under base-catalyzed conditions, with the amine acting as the nucleophile and attacking the less substituted carbon of the epoxide ring. The resulting product is a 1-amino-3-(4-ethylphenoxy)propan-2-ol derivative.

Electrophilic Reactivity and Transformations of the Oxirane Moiety in this compound

While the primary reactivity of epoxides is driven by nucleophilic attack on the ring carbons, the oxygen atom of the oxirane in this compound possesses lone pairs of electrons and can act as a Lewis base. It can coordinate to electrophiles, such as Lewis acids (e.g., BF₃, AlCl₃). This coordination enhances the electrophilicity of the ring carbons and can facilitate ring-opening reactions even with weak nucleophiles. This activation is a key principle in many synthetic applications of epoxides.

Radical Initiated Transformations and Polymerization of this compound

The oxirane ring of this compound can undergo transformations initiated by radicals. While less common than ionic ring-opening, radical-initiated processes can lead to polymerization. The reaction is typically initiated by a radical species that attacks one of the carbon atoms of the epoxide ring. This results in the opening of the ring and the formation of a new radical species, which can then propagate by reacting with another monomer unit. This process, known as ring-opening polymerization, can lead to the formation of polyethers. The structure and properties of the resulting polymer would be influenced by the nature of the initiator and the reaction conditions. Both cationic and anionic ring-opening polymerizations are also well-established for oxiranes, proceeding via the mechanisms discussed in the respective sections.

Stereochemical Outcomes and Control in Reactions Involving this compound

The reactions involving the chiral center of this compound have significant stereochemical implications.

In base-catalyzed (SN2) ring-opening reactions , the nucleophile attacks the carbon atom from the side opposite to the C-O bond. This results in a predictable inversion of configuration at the stereocenter that is attacked. If the starting material is an enantiomerically pure epoxide, the product will also be enantiomerically pure, with the opposite configuration at the reaction center.

In acid-catalyzed ring-opening reactions , the stereochemical outcome is more complex. While the reaction has SN1 character, the departure of the leaving group (the protonated oxygen) and the attack of the nucleophile are often concerted to some extent, leading to a high degree of anti-addition . This means that the nucleophile and the resulting hydroxyl group will be on opposite sides of the original C-C bond of the epoxide. If the reaction proceeds through a more fully developed carbocation intermediate, some loss of stereochemical integrity could occur, leading to a mixture of stereoisomers. However, for many epoxides, a high degree of stereoselectivity is observed.

The stereospecificity of these reactions is a powerful tool in asymmetric synthesis, allowing for the creation of specific stereoisomers of diols and other functionalized molecules from a chiral epoxide precursor.

Diastereoselective and Enantioselective Reaction Pathways

Diastereoselectivity in the context of this compound would become relevant in reactions where a new stereocenter is formed, and the starting material is already chiral. For instance, if a chiral nucleophile attacks the epoxide, the transition states leading to the different diastereomeric products will have different energies, resulting in one diastereomer being favored over the other. The degree of diastereoselectivity would depend on the steric and electronic interactions between the substrate, the nucleophile, and any catalysts present.

Enantioselective reactions would typically involve the use of a chiral catalyst or a chiral reagent to differentiate between the two enantiomers of a racemic mixture of this compound or to desymmetrize a prochiral precursor. Chiral catalysts, such as certain metal complexes with chiral ligands or organocatalysts, can create a chiral environment around the epoxide, leading to the preferential formation of one enantiomer of the product. For example, the hydrolytic kinetic resolution of terminal epoxides, a well-established method, often employs chiral (salen)Co(III) complexes to afford highly enantioenriched epoxides and 1,2-diols. While specific data for this compound is not available, this class of reactions represents a potential pathway for its enantioselective transformation.

The table below illustrates hypothetical enantioselective reactions based on established methodologies for other epoxides.

Catalyst TypeReagentPotential Enantioselective Outcome for this compound
Chiral (salen)Co(III) complexH₂OKinetic resolution to yield enantioenriched (R)- or (S)-2-[(4-Ethylphenoxy)methyl]oxirane and the corresponding diol.
Chiral Lewis AcidAzide or Cyanide NucleophilesAsymmetric ring-opening to produce an enantioenriched β-azido or β-cyano alcohol.
Chiral Brønsted AcidAlcoholsAsymmetric alcoholysis to form an enantioenriched ether-diol.

Note: This table is illustrative and based on general principles of enantioselective epoxide opening, as specific data for this compound is not available in the public domain.

Retention and Inversion of Configuration During Ring Opening

The stereochemical outcome at the carbon atom of the oxirane ring that is attacked by a nucleophile is a critical aspect of its reaction mechanism.

Inversion of Configuration:

The ring-opening of epoxides under nucleophilic (basic or neutral) conditions typically proceeds through an SN2 mechanism. This mechanism involves a backside attack by the nucleophile on the electrophilic carbon of the epoxide. The result of this backside attack is an inversion of configuration at the stereocenter where the substitution occurs. libretexts.orgyoutube.com For this compound, which has a single stereocenter at the substituted carbon of the oxirane ring, a nucleophilic attack at this carbon would lead to the inversion of its stereochemistry. For example, if the starting material is the (R)-enantiomer, the product formed from the attack at the chiral center will have the (S)-configuration at that carbon, and vice versa. The other stereocenter, if present in the nucleophile, would remain unaffected.

The general principle of SN2-mediated inversion is a cornerstone of stereospecific synthesis and is expected to apply to this compound. libretexts.org

Retention of Configuration:

However, for the direct nucleophilic ring-opening of a simple epoxide like this compound, retention of configuration at the site of attack is not the expected outcome. In most cases, the reaction at the carbon that is not attacked by the nucleophile will proceed with retention of its configuration. youtube.com

The following table summarizes the expected stereochemical outcomes for the ring-opening of a single enantiomer of this compound.

Reaction ConditionSite of Nucleophilic AttackStereochemical Outcome at Attacked Carbon
Basic/Nucleophilic (SN2)Less substituted carbonNot applicable (no stereocenter)
Basic/Nucleophilic (SN2)More substituted (chiral) carbonInversion of configuration
Acid-catalyzedMore substituted (chiral) carbonInversion of configuration

Note: This table is based on established principles of epoxide chemistry, as specific experimental data for this compound is not available.

Polymerization Kinetics and Mechanisms of 2 4 Ethylphenoxy Methyl Oxirane

Cationic Ring-Opening Polymerization of 2-[(4-Ethylphenoxy)methyl]oxirane

Cationic ring-opening polymerization (CROP) of epoxides is initiated by electrophilic species, such as protons or Lewis acids, which activate the monomer by protonating or coordinating to the oxygen atom of the oxirane ring. This activation facilitates the nucleophilic attack by another monomer molecule, leading to chain propagation.

Initiation, Propagation, and Termination Kinetics

The kinetics of CROP of glycidyl (B131873) ethers can be complex and are influenced by several factors. The initiation step involves the formation of a tertiary oxonium ion, which is the active species for propagation. For a monomer like this compound, initiation with a protic acid (HA) would proceed as follows:

Initiation:

This compound + HA → [2-[(4-Ethylphenoxy)methyl]oxiranium]⁺A⁻

The propagation then occurs via a nucleophilic attack of the monomer on the activated propagating chain end. This can proceed through two possible mechanisms: an Sₙ2-type backside attack or an Sₙ1-type mechanism involving a carbocationic intermediate. For most epoxides, the Sₙ2 mechanism is predominant.

Propagation:

[Activated Polymer Chain]⁺ + this compound → [Longer Activated Polymer Chain]⁺

Termination and chain transfer reactions are common in cationic polymerization and can limit the molecular weight of the resulting polymer. These reactions can involve the counter-anion, impurities (like water), or the monomer itself.

Kinetic studies on the cationic photopolymerization of phenyl glycidyl ether (PGE), a close structural analog, have provided insights into the rate constants of these processes. The data in the table below, obtained from dark-cure experiments after photochemical initiation, illustrate the effect of temperature and the type of photoinitiator on the termination and propagation rate constants.

Kinetic Parameters for the Cationic Photopolymerization of Phenyl Glycidyl Ether (PGE)

PhotoinitiatorTemperature (°C)Termination Rate Constant (kt, min-1)Propagation Rate Constant (kp, L mol-1 s-1)Activation Energy for Propagation (Ea, kJ/mol)
(Tolycumyl)iodonium tetrakis(pentafluorophenyl)borate (B1229283) (IPB)500.0270.685
600.033-
Diaryliodonium hexafluoroantimonate (IHA)500.0410.470
600.068-

Data derived from studies on phenyl glycidyl ether. semanticscholar.org

These data show that the termination rate constant increases with temperature for both initiators. semanticscholar.org The propagation rate constant is also influenced by the nature of the counter-anion, with the bulkier borate (B1201080) counter-ion from the IPB photoinitiator leading to a higher propagation rate constant compared to the antimonate (B1203111) counter-ion from IHA, likely due to a weaker ion pair with the propagating cation. semanticscholar.org For this compound, similar trends would be expected, although the specific rate constants may differ due to the electronic and steric effects of the 4-ethylphenoxy group.

Influence of Counter-Anions and Solvents on Polymerization Rate

The nature of the counter-anion significantly impacts the rate and control of the cationic polymerization. Less nucleophilic counter-anions, such as BF₄⁻, PF₆⁻, AsF₆⁻, and SbF₆⁻, are preferred as they are less likely to terminate the growing chain by covalent bond formation. semanticscholar.org The stability of the propagating species is enhanced, allowing for a "living" or controlled polymerization under certain conditions. For instance, in the polymerization of p-vinylphenyl glycidyl ether, initiating systems like HI/I₂ can lead to a long-lived propagating species, resulting in a progressive increase in molecular weight with monomer conversion and relatively narrow molecular weight distributions. u-fukui.ac.jp In contrast, stronger nucleophilic counter-ions can lead to irreversible termination.

The choice of solvent also plays a crucial role. Polar solvents can solvate the ion pairs, potentially increasing the concentration of free ions and thus accelerating the polymerization rate. However, the solvent can also act as a chain transfer agent, especially if it is nucleophilic. For the polymerization of halogenated vinyl ether monomers, the reaction rate was observed to be influenced by the solvent's ability to stabilize the cationic propagating species. nih.govnih.gov

Anionic Ring-Opening Polymerization of this compound

Anionic ring-opening polymerization (AROP) of epoxides is initiated by nucleophiles, such as alkali metal alkoxides, hydroxides, or organometallic compounds. youtube.com The reaction proceeds via nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to its opening and the formation of an alkoxide active species.

Active Species Formation and Chain Growth Dynamics

The initiation of AROP of an aryloxymethyl-substituted oxirane like this compound with an initiator such as potassium alkoxide (ROK) would involve the formation of a potassium alkoxide active center.

Initiation:

This compound + ROK → RO-CH₂-CH(O⁻K⁺)-CH₂-O-Ph-Et

The propagation then continues by the sequential addition of monomer units to the growing alkoxide chain end.

Propagation:

[Polymer]-O⁻K⁺ + this compound → [Longer Polymer]-O⁻K⁺

In the absence of terminating agents, AROP can exhibit living characteristics, allowing for the synthesis of polymers with controlled molecular weights and narrow distributions. However, chain transfer to the monomer can occur, particularly with substituted epoxides.

Kinetic studies on the mechanochemical AROP of various functional glycidyl ethers have provided apparent propagation rate constants (kp,app). While these are for a solid-state polymerization method, they offer a comparison of the relative reactivities of different substituted glycidyl ethers.

Apparent Propagation Rate Constants for the Mechanochemical Anionic Ring-Opening Polymerization of Functional Glycidyl Ethers

MonomerAbbreviationApparent Propagation Rate Constant (kp,app, min-1)
4-Methoxyphenyl glycidyl etherMPG2.18 × 10-2
3,5-Dimethoxyphenyl glycidyl etherDPG3.59 × 10-2
Biphenyl glycidyl etherBPG6.66 × 10-2
Trityl glycidyl etherTGE17.64 × 10-2
(s)-Trityl glycidyl ether(s)-TGE17.91 × 10-2

Data from solid-state mechanochemical polymerization. nih.gov

The data indicate that the steric bulk of the substituent on the phenoxy ring can significantly influence the polymerization rate. nih.gov For this compound, the ethyl group is an electron-donating group which might slightly increase the nucleophilicity of the phenoxy oxygen, but its steric effect is less pronounced than the bulky groups in the table.

Impact of Metal Cations on Polymerization Mechanism

The nature of the metal cation in the initiator plays a critical role in the AROP of epoxides. The cation is associated with the propagating alkoxide chain end as a counter-ion. The size and Lewis acidity of the metal cation influence the degree of association between the ionic species (ion pairs vs. free ions) and the polarity of the M-O bond, which in turn affects the polymerization rate and stereoselectivity.

In the anionic polymerization of activated aziridines, a related class of cyclic monomers, the polymerization rate was found to be dependent on the counter-ion, with the order Cs⁺ > Li⁺ > Na⁺ > K⁺. kisti.re.kr This is in contrast to the AROP of epoxides where a strong dependence on the gegenion is also observed, but the order can vary depending on the solvent and monomer. kisti.re.kr For instance, in the anionic copolymerization of styrene (B11656) and isoprene, the addition of alkali metal alkoxides dramatically affects the kinetics, with potassium tert-amylate significantly increasing the rate of styrene polymerization due to counter-ion exchange. nih.gov

The use of alkali metal alkoxides in combination with crown ethers can also influence the polymerization by sequestering the metal cation, leading to a "naked" and more reactive alkoxide anion. This can increase the polymerization rate.

Coordination Polymerization of this compound

Coordination polymerization of epoxides is typically carried out using catalysts based on transition metals or organometallic compounds, such as those derived from aluminum, zinc, or lanthanides. The mechanism involves the coordination of the epoxide monomer to the metal center of the catalyst, followed by insertion of the monomer into the metal-alkoxide bond of the growing polymer chain. This mechanism often leads to polymers with high stereoregularity.

Research on the coordination polymerization of p-substituted phenyl glycidyl ethers using various aluminum-based initiators has shown that the nature of the catalyst significantly affects the polymer's properties. scite.ai For example, the Vandenberg catalyst ((C₂H₅)₃Al/H₂O) and the Teyssié catalyst ([(CH₃)₂CHO]₂Al-O-Zn-O-Al[OCH(CH₃)₂]₂) tend to produce a significant amount of insoluble, likely crosslinked, polymer. scite.ai In contrast, the Price catalyst ([(CH₃)₂CHO]₃Al/ZnCl₂) was found to be the most stereoselective, yielding highly regular polymers. scite.ai The Vandenberg chelate catalyst ((C₂H₅)₃Al/CH₃COCH₂COCH₃/H₂O) was reported to produce the highest molecular weight polymers. scite.ai

The electronic nature of the substituent on the phenyl ring also influences the polymerization. Electron-donating groups, such as the ethyl group in this compound, are expected to increase the electron density on the ether oxygen, potentially affecting its coordination to the Lewis acidic metal center of the catalyst and thereby influencing the polymerization rate and the properties of the resulting polymer.

Lanthanide-based catalysts have also emerged as effective initiators for epoxide polymerization. nih.govacs.orgrsc.org Their large ionic radii and Lewis acidity allow for efficient coordination of the epoxide monomer. These catalysts can be highly active and may lead to polymers with controlled microstructures.

Homogeneous and Heterogeneous Catalytic Systems

The polymerization of epoxides like this compound can be achieved using both homogeneous and heterogeneous catalysts, each offering distinct advantages and disadvantages. mdpi.comcmu.edu

Homogeneous Catalysis: In homogeneous systems, the catalyst is dissolved in the reaction medium. cmu.edu This typically allows for better control over the polymerization process, leading to polymers with well-defined molecular weights and narrow polydispersity, especially in living polymerizations. Common homogeneous catalysts for epoxide polymerization include:

Anionic Initiators: Strong bases like alkali metal hydroxides or alkoxides can initiate the ring-opening polymerization. The polymerization of epoxides bearing ether side chains can exhibit complex kinetics due to the "crown ether effect," where the ether oxygen atoms in the monomer or polymer can chelate the cation, influencing the reactivity of the propagating species. d-nb.info

Cationic Initiators: Protic acids or Lewis acids can initiate cationic ring-opening polymerization (CROP). However, this method is often prone to side reactions, such as chain transfer, which can lead to polymers with broader molecular weight distributions. researchgate.net

Coordination Catalysts: Organometallic complexes, such as those based on aluminum, zinc, or lanthanides, can polymerize epoxides via a coordination-insertion mechanism. These systems can offer excellent control over stereochemistry and are often highly active. researchgate.net For instance, tBuP4 phosphazene base in conjunction with an alcohol initiator is an effective system for the controlled anionic ring-opening polymerizations (AROP) of various epoxides. rsc.org

Heterogeneous Catalysis: Heterogeneous catalysts are insoluble in the reaction medium, which greatly simplifies their removal from the final polymer product, a significant advantage for industrial applications. cmu.edu These are often created by immobilizing a homogeneous catalyst onto a solid support like silica (B1680970) or alumina. researchgate.netnih.gov

Supported Catalysts: Metallocene and other Ziegler-Natta type catalysts, traditionally used for olefin polymerization, can be adapted and supported for epoxide polymerization. cmu.edunih.gov For example, bis(imino)pyridyliron chloride complexes immobilized on oxide supports have been used for ethylene (B1197577) polymerization and demonstrate the principles of heterogenization. researchgate.net

Double Metal Cyanide (DMC) Catalysts: These are highly active heterogeneous catalysts for the ring-opening polymerization of epoxides, known for producing polyethers with low levels of unsaturation. researchgate.net

The choice between homogeneous and heterogeneous systems for this compound would depend on the desired polymer characteristics and the specific application's requirements for purity and process scalability.

Table 1: Comparison of Catalytic Systems for Epoxide Polymerization

Catalyst Type Phase Examples Advantages Disadvantages
Homogeneous Soluble KOH, Alkoxides, Lewis Acids (BF₃·OEt₂), Organometallic complexes cmu.eduresearchgate.net High activity, Good control over polymer architecture, Suitable for kinetic studies. cmu.edu Difficult to remove from the final product. cmu.edu

| Heterogeneous | Insoluble | Catalysts on silica/alumina supports, Double Metal Cyanide (DMC) catalysts. researchgate.netresearchgate.net | Easy separation from polymer, Reusable, Suitable for industrial processes (slurry, gas phase). cmu.eduresearchgate.net | Lower activity, Poorer control over microstructure compared to some homogeneous systems. |

Mechanisms for Stereoregular Polymerization

The this compound monomer contains a chiral center at the oxirane ring. Consequently, its polymerization can lead to polymers with different stereochemistries: atactic (no regular arrangement), isotactic (same stereochemistry at each chiral center), or syndiotactic (alternating stereochemistry). The formation of a stereoregular polymer requires a catalyst that can control the orientation of the incoming monomer unit during the ring-opening process.

The mechanism for stereoregular polymerization typically involves a coordination-insertion pathway with a stereoselective catalyst. For substituted epoxides, the catalyst's structure, particularly its chirality, plays a crucial role in determining the polymer's tacticity. For instance, catalysts derived from enantiomerically pure binaphthyl ligands or salen-type complexes have been successfully used for the stereoselective polymerization of epoxides like propylene (B89431) oxide. The catalyst coordinates to the oxygen atom of the oxirane ring, and the steric hindrance imposed by the catalyst's ligands dictates which enantiomer of the monomer reacts and from which side the ring is opened, leading to a regular stereochemical structure in the resulting polymer chain. While specific studies on this compound are not prevalent, it is expected that similar catalyst systems could be employed to achieve stereoregular poly(this compound).

Copolymerization Strategies Involving this compound with Other Monomers

Copolymerization of this compound with other monomers is a powerful strategy to create materials with tailored properties that combine the characteristics of each constituent monomer.

Synthesis of Random, Block, and Graft Copolymers

Different copolymer architectures can be synthesized, each imparting unique properties to the final material.

Random Copolymers: These are synthesized by polymerizing a mixture of this compound and one or more comonomers simultaneously. The distribution of monomer units along the polymer chain is statistical, governed by the reactivity ratios of the monomers. scielo.org For example, copolymerizing with a more hydrophilic monomer like ethylene oxide could be used to tune the amphiphilicity of the resulting polymer.

Block Copolymers: These copolymers consist of long sequences (blocks) of one monomer followed by blocks of another. They are typically synthesized using living polymerization techniques, such as anionic ring-opening polymerization (AROP). d-nb.info In a typical synthesis, one monomer (e.g., ethylene oxide) is polymerized first. Once this monomer is consumed, the second monomer (e.g., this compound) is added, and it polymerizes from the "living" ends of the first block. This sequential addition results in a well-defined block structure. researchgate.netcas.org

Graft Copolymers: These consist of a main polymer chain (backbone) with side chains (grafts) of another polymer. cmu.edu One method to synthesize a graft copolymer involving this compound is to first create a polymer backbone with initiating sites along its chain. Then, the oxirane monomer can be polymerized from these sites, forming the grafts. Another approach involves creating a macromonomer of poly(this compound) with a polymerizable end group, which can then be copolymerized with another monomer to form the backbone. cmu.edu

Kinetic Studies of Copolymerization Reactivity Ratios

In copolymerization, the reactivity ratios, denoted as r₁ and r₂, are critical parameters that describe the tendency of a growing polymer chain ending in one monomer unit to add the same monomer versus the other comonomer. mdpi.com The Mayo-Lewis equation relates the composition of the monomer feed to the composition of the resulting copolymer. scielo.org

For a copolymerization between monomer 1 (M₁) and monomer 2 (M₂):

r₁ > 1 indicates the growing chain ending in M₁ prefers to add another M₁.

r₁ < 1 indicates it prefers to add M₂.

r₁ ≈ 1 indicates random incorporation.

If r₁ and r₂ are both close to 0, an alternating copolymer is likely to form. nih.gov

If r₁ > 1 and r₂ > 1, a tendency towards blockiness may occur.

These ratios are typically determined by carrying out polymerizations with various initial monomer feed ratios, stopping the reaction at low conversion (<10%), and measuring the composition of the resulting copolymer using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. scielo.orgresearchgate.net The data is then fitted to a linearized form of the copolymerization equation, such as the Fineman-Ross or Kelen-Tüdös methods, to calculate the reactivity ratios. scielo.orgmdpi.com

Table 2: Illustrative Reactivity Ratios for Anionic Copolymerization of Ethylene Oxide (EO, M₁) with Various Glycidyl Ethers (M₂) in THF

Glycidyl Ether (M₂) r₁ (EO) r₂ (GE) Copolymer Type Reference
Allyl Glycidyl Ether (AGE) 0.86 1.12 Statistical/Slightly Blocky d-nb.info
Ethoxy Vinyl Glycidyl Ether (EVGE) 0.81 1.19 Statistical/Slightly Blocky d-nb.info
Succinic Anhydride (B1165640) (SA)* ~0 ~0 Alternating nih.gov

*Note: Anhydride comonomer, not a glycidyl ether, shown for comparison of reactivity behavior.

Crosslinking Chemistry and Network Formation Utilizing this compound

This compound, as an epoxy-functional molecule, is a key building block for creating thermosetting polymers, commonly known as epoxy resins. These materials are formed by crosslinking the epoxy monomers into a rigid three-dimensional network.

Curing Mechanisms and Kinetic Models of Epoxy Resins

The transformation of liquid epoxy monomers into a solid, infusible network is called curing. This process involves the chemical reaction of the epoxide groups with a curing agent, or hardener. researchgate.net

Curing Mechanisms: The most common curing agents for epoxy resins are polyamines and acid anhydrides. researchgate.netresearchgate.net

Amine Curing: Amines are versatile hardeners that can cure epoxies at a range of temperatures. nih.gov The curing reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on one of the electrophilic carbon atoms of the oxirane ring. Primary amines contain two active hydrogens and can react with two epoxy groups. Secondary amines, formed after the first reaction, can then react with another epoxy group. This step-growth polymerization process builds a highly crosslinked network. The final properties of the cured resin, such as its glass transition temperature (Tg) and mechanical strength, are directly related to the crosslink density and the chemical structure of the epoxy and hardener. researchgate.netmdpi.com

Anhydride Curing: Acid anhydrides are another important class of hardeners, often used for applications requiring high thermal stability. The mechanism is more complex and typically requires an initiator or catalyst (like a tertiary amine) to first open the anhydride ring, which then reacts with a hydroxyl group (present as an impurity or formed from an initial epoxy-initiator reaction) to form a carboxylic acid. This acid then reacts with an epoxy group to form an ester linkage and a new hydroxyl group, which can continue the reaction cycle.

Kinetic Models: The study of curing kinetics is essential for process control and understanding the structure-property relationships of the final material. researchgate.net Differential Scanning Calorimetry (DSC) is a common technique used to monitor the heat released during the exothermic curing reaction, allowing for the determination of kinetic parameters. researchgate.netcapes.gov.br The rate of conversion, dα/dt, is often described by the general kinetic equation: dα/dt = k(T) * f(α) where k(T) is the temperature-dependent rate constant (often described by an Arrhenius relationship) and f(α) is the reaction model.

For many epoxy systems, the curing process is autocatalytic, meaning a product of the reaction (typically hydroxyl groups) catalyzes the reaction itself. researchgate.net A common autocatalytic model is the Kamal-Sourour model: dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ where k₁ and k₂ are rate constants, and m and n are the reaction orders. The sigmoidal shape of conversion versus time curves is a hallmark of autocatalytic behavior. researchgate.net

Influence of Curing Agents on Polymer Network Architecture

The architecture of the polymer network formed from this compound is directly controlled by the molecular structure, functionality, and reactivity of the selected curing agent. bohrium.com Key architectural parameters influenced by the hardener include cross-link density, chain flexibility, and the presence of steric hindrance. These factors collectively determine the macroscopic properties of the cured material, such as its glass transition temperature (Tg), mechanical strength, and chemical resistance. nih.govnih.gov

Cross-Link Density:

Cross-link density is defined as the number of effective cross-links per unit volume of the polymer. masterbond.com It is a primary determinant of the material's properties. A higher cross-link density generally results in a more rigid material with a higher glass transition temperature, enhanced chemical resistance, and greater tensile strength, but potentially lower flexibility and toughness. masterbond.comrsc.org

Amine Curing Agents: Amines are the most common class of curing agents for epoxies. nih.gov The reaction involves the nucleophilic attack of the amine's nitrogen atom on one of the carbon atoms of the oxirane ring, leading to ring-opening. nih.govpolymerinnovationblog.com Primary amines have two active hydrogen atoms, each capable of reacting with an epoxy group, making them difunctional in this context. Secondary amines are monofunctional. Therefore, polyamines with multiple primary or secondary amine groups are used to build a three-dimensional network. For instance, a diamine with two primary amine groups has a functionality of four. polymerinnovationblog.com When reacting with a monofunctional epoxy like this compound, a high-functionality amine is required to achieve a sufficiently cross-linked and robust network.

Anhydride Curing Agents: Acid anhydrides represent another major class of hardeners. nih.gov The curing mechanism is more complex and typically requires elevated temperatures and often a catalyst. The reaction can proceed through two main pathways: the opening of the anhydride ring by a hydroxyl group (present on the epoxy backbone or formed during the reaction) to create a carboxylic acid, which then reacts with an epoxy group; and the direct reaction of the anhydride with the epoxy group. nih.govpolymerinnovationblog.com This dual reactivity can lead to highly cross-linked, dense networks, often imparting excellent thermal stability and dielectric properties to the final polymer. youtube.com

The following table illustrates how the functionality of a hypothetical amine curing agent would influence the theoretical cross-link density of a polymer made from this compound.

Curing Agent TypeAmine Functionality (fₐ)Resulting Network StructureExpected Cross-Link DensityAnticipated Glass Transition Temp. (Tg)
Aliphatic Diamine (e.g., Ethylenediamine)4Tightly cross-linked, rigid networkHighHigh
Cycloaliphatic Diamine (e.g., Isophorone diamine)4Very rigid, densely packed network due to the cyclic structureVery HighVery High
Long-Chain Polyetheramine4Loosely cross-linked, flexible networkLowLow
Aromatic Diamine (e.g., m-Phenylenediamine)4Stiff, planar network structure due to aromatic ringsHighVery High

Molecular Structure of the Curing Agent:

Beyond functionality, the molecular structure of the hardener itself plays a crucial role in defining the network architecture.

Flexibility and Rigidity: Curing agents with long, flexible aliphatic chains (like polyetheramines) will introduce greater distance and mobility between cross-link points. This results in a polymer network with a lower Tg, lower modulus, and higher elongation or flexibility. nih.gov Conversely, curing agents containing rigid structures, such as aromatic or cycloaliphatic rings, create a much stiffer, more tightly packed network. nih.govacs.org This structural rigidity restricts the rotational movement of the polymer chains, leading to a higher Tg, increased hardness, and enhanced thermal stability.

Steric Hindrance: The bulkiness of the groups surrounding the reactive sites on the curing agent can affect the curing kinetics and the final network structure. researchgate.net Bulky substituents may slow down the reaction rate and can prevent the system from achieving a complete cure, resulting in a less-than-optimal cross-link density and potentially inferior properties. For example, the reactivity of an amine can be hindered if the nitrogen atom is attached to bulky groups, which can impede its approach to the oxirane ring of the this compound molecule. bohrium.com

The table below provides a representative comparison of how the structure of different curing agents could be expected to influence the final properties of a polymer based on this compound.

Curing AgentKey Structural FeatureInfluence on Network ArchitectureExpected Dominant Property
Triethylenetetramine (TETA)Linear, flexible aliphatic chainForms a moderately flexible network.Good balance of strength and flexibility.
Isophorone diamine (IPDA)Rigid cycloaliphatic ringCreates a highly rigid, dense network with restricted chain mobility.High hardness and high Tg. nih.gov
m-Xylylenediamine (MXDA)Aromatic ring with flexible aminomethyl groupsCombines rigidity from the ring with some flexibility.Good thermal stability and mechanical strength. nih.gov
Phthalic AnhydrideRigid aromatic ringForms a stiff, brittle, and highly cross-linked network.Excellent heat resistance. polymerinnovationblog.com

Theoretical and Computational Chemistry Studies on 2 4 Ethylphenoxy Methyl Oxirane

Electronic Structure and Molecular Orbital Analysis of 2-[(4-Ethylphenoxy)methyl]oxirane

Density Functional Theory (DFT) Calculations for Ground State Properties

Future DFT calculations would be instrumental in determining the optimized geometry and electronic properties of this compound. Key ground state properties that could be calculated include bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule. Furthermore, DFT can yield valuable electronic descriptors.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

PropertyPredicted Value
Total Energy (Hartree)Value
Dipole Moment (Debye)Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value
Mulliken Atomic ChargesData for key atoms (e.g., O, C of oxirane)

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Ab Initio Methods for Reactivity Prediction

Ab initio calculations, which are based on first principles of quantum mechanics, could provide a more rigorous understanding of the reactivity of this compound. By mapping the molecular electrostatic potential (MEP), researchers could identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic and electrophilic attack. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would offer further insights into its chemical reactivity and its role in cycloaddition or ring-opening reactions. youtube.com

Reaction Pathway Modeling and Transition State Characterization for this compound Transformations

Energy Landscape Mapping of Ring-Opening Reactions

The ring-opening of epoxides is a synthetically crucial transformation. nih.govresearchgate.net Computational modeling could map the potential energy surface for the ring-opening of this compound under various conditions (e.g., acidic, basic, or nucleophilic). This would involve identifying all relevant intermediates, transition states, and products. Such a map would be invaluable for predicting the regioselectivity and stereoselectivity of the reaction, which are key considerations in organic synthesis. researchgate.netmdpi.com

Determination of Activation Energies and Reaction Coordinates

For any proposed reaction pathway, the characterization of transition states is crucial. researchgate.netresearchgate.net Computational methods can determine the geometry of transition state structures and calculate the activation energies (the energy barrier that must be overcome for a reaction to occur). The reaction coordinate, which represents the progress of a reaction, can also be determined, providing a detailed picture of the transformation from reactants to products.

Table 2: Hypothetical Activation Energies for Ring-Opening of this compound with a Generic Nucleophile

Reaction PathwayTransition StateActivation Energy (kcal/mol)
Attack at CαTS1Value
Attack at CβTS2Value

Note: The values in this table are placeholders and would need to be determined by actual computational studies.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound in different solvents or in the presence of other molecules. nih.gov These simulations would provide information on the conformational flexibility of the molecule, its solvation structure, and its interactions with its environment. This knowledge is particularly important for understanding how the solvent can influence reaction rates and outcomes.

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QRAR) Studies for this compound Derivatives

QSAR and QRAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity, respectively. For derivatives of this compound, these methods can be used to predict their reactivity in processes like polymerization or their potential biological effects.

To perform a QRAR study, a series of 2-[(4-substituted-phenoxy)methyl]oxirane derivatives would be synthesized or modeled computationally. The key is to systematically vary the substituent on the phenoxy ring to cover a range of electronic and steric properties. The reactivity of these derivatives in a specific reaction, for example, the rate of reaction with an amine curing agent, would then be measured or calculated.

A wide range of molecular descriptors can be calculated for each derivative using specialized software. These descriptors can be classified into several categories:

Electronic descriptors: Hammett constants (σ), calculated dipole moments, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Steric descriptors: Taft steric parameters (Es), molar refractivity (MR), and van der Waals volume.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Quantum-chemical descriptors: Atomic charges, bond orders, and electrostatic potentials.

Multiple linear regression (MLR) or more advanced machine learning algorithms can then be used to build a model that correlates a selection of these descriptors with the observed reactivity. A successful QRAR model can be used to predict the reactivity of new, unsynthesized derivatives.

A hypothetical QRAR study on the reaction rate of 2-[(4-substituted-phenoxy)methyl]oxirane derivatives with a primary amine might yield a dataset like the one in Table 3.

Table 3: Hypothetical Data for a QRAR Study of 2-[(4-substituted-phenoxy)methyl]oxirane Derivatives This table presents hypothetical data for illustrative purposes.

Substituent (R)Hammett Constant (σp)Molar Refractivity (MR)log(k_rel)
-NO20.787.361.5
-CN0.666.331.2
-Cl0.236.030.5
-H0.001.030.0
-CH3-0.175.65-0.3
-OCH3-0.277.87-0.5
-NH2-0.665.42-1.0

Based on the data from a QRAR study, a mathematical model can be developed. For instance, a Hansch-type analysis could be performed, leading to an equation that relates the reaction rate to electronic and steric parameters.

A hypothetical Hansch equation derived from the data in Table 3 could look like this:

log(k_rel) = 1.85(σp) - 0.05(MR) + 0.12

This equation would suggest that the reaction rate is strongly accelerated by electron-withdrawing substituents (positive coefficient for σp) and slightly hindered by bulky substituents (small negative coefficient for MR). The positive intercept indicates the baseline reactivity of the unsubstituted compound.

Such a model provides a quantitative understanding of the factors governing the reactivity of this class of compounds. It allows for the rational design of new derivatives with tailored reactivity. For example, to maximize the reaction rate, one would choose a substituent with a high positive σp value and a relatively small MR value.

The validity of the QSAR/QRAR model is assessed through statistical measures such as the correlation coefficient (R²), the standard deviation, and the Fischer statistic. Cross-validation techniques, like leave-one-out, are also employed to ensure the predictive power of the model.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 2 4 Ethylphenoxy Methyl Oxirane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. It provides information on the connectivity of atoms, their spatial proximity, and the dynamic processes they undergo.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Assignment

One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons. For 2-[(4-Ethylphenoxy)methyl]oxirane, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the ethyl group protons, and the protons of the oxirane and methylene (B1212753) bridge. libretexts.org Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in a different chemical environment. oregonstate.edu However, for a definitive assignment of each signal, two-dimensional (2D) NMR techniques are indispensable.

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin coupling, allowing for the identification of adjacent protons. sdsu.edu For this compound, COSY would show correlations between the methyl and methylene protons of the ethyl group, and among the protons of the oxirane ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms (¹J-coupling). libretexts.org This allows for the unambiguous assignment of which proton signal corresponds to which carbon signal. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds, ²J or ³J) between protons and carbons. libretexts.org For instance, it would show a correlation from the methylene protons of the ethyl group to the quaternary aromatic carbon to which it is attached, confirming their connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (Note: Chemical shifts (δ) are predicted based on typical values for similar functional groups and are relative to TMS. Actual values may vary depending on the solvent and experimental conditions.)

Atom Number(s)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (from ¹H to ¹³C)
Ethyl Group
-CH₃~1.2~16C(aromatic), -CH₂-
-CH₂-~2.6~28C(aromatic), -CH₃
Aromatic Ring
C-H (ortho to O)~6.8~115C(ipso), C(meta)
C-H (meta to O)~7.1~129C(ipso), C(ortho)
C (ipso-O)-~157H(ortho), H(CH₂-O)
C (ipso-ethyl)-~142H(meta), H(ethyl-CH₂)
Oxirane Moiety
-O-CH₂-~3.9, ~4.2~70C(ipso-O), C(oxirane-CH)
-CH- (oxirane)~3.1~50C(oxirane-CH₂), C(O-CH₂)
-CH₂- (oxirane)~2.7, ~2.9~45C(oxirane-CH), C(O-CH₂)

Dynamic NMR for Conformational Analysis and Reaction Monitoring

Dynamic NMR (DNMR) techniques are used to study molecular motions that occur on the NMR timescale, such as conformational changes and chemical reactions. researchgate.net

For this compound, DNMR could be employed to study the rotational barrier around the C-O-C ether linkage. At low temperatures, the rotation might be slow enough to result in distinct NMR signals for aromatic protons that are otherwise equivalent at room temperature due to rapid rotation.

Furthermore, DNMR is an excellent tool for real-time reaction monitoring. europeanpharmaceuticalreview.com The ring-opening reaction of the epoxide, a common transformation for this class of compounds, can be followed by observing the disappearance of the characteristic epoxide proton and carbon signals (in the 2.5-3.5 ppm and 40-60 ppm range, respectively) and the appearance of new signals corresponding to the resulting diol or other adducts. libretexts.orgnih.govyoutube.com This provides valuable kinetic and mechanistic information. acs.org

Mass Spectrometry (MS) Techniques for Molecular Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula. For this compound, with a nominal mass of 178, HRMS can distinguish its molecular formula, C₁₁H₁₄O₂, from other possible formulas with the same nominal mass. researchgate.net

Table 2: Precise Mass Determination by HRMS

CompoundMolecular FormulaNominal MassCalculated Monoisotopic Mass
This compoundC₁₁H₁₄O₂178178.0994
Example Isobar: 4-Isopropylphenylacetic acidC₁₁H₁₄O₂178178.0994

(Note: While these two compounds are isomers with the same exact mass, their fragmentation patterns in MS/MS would be distinct, allowing for their differentiation.) nist.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, fragmenting it, and then analyzing the resulting product ions. youtube.com This process provides detailed structural information by revealing the molecule's fragmentation pathways. nih.govnih.gov

For this compound, the fragmentation is expected to be dominated by cleavages characteristic of ethers and epoxides. libretexts.orgyoutube.com Common fragmentation pathways would include:

Alpha-cleavage adjacent to the ether oxygen. miamioh.edu

Cleavage of the bond between the aromatic ring and the ether oxygen.

Fragmentation initiated by the opening of the epoxide ring.

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺, m/z 179.1072)

Precursor Ion (m/z)Proposed Fragment (m/z)Proposed Neutral LossFragment Structure/Description
179.1072121.0653C₃H₆OLoss of the glycidyl (B131873) group, forming the 4-ethylphenol (B45693) cation.
179.1072107.0810C₄H₈OLoss of the ethyl group and the oxirane ring, forming a phenol (B47542) cation.
179.107291.0548C₂H₅O₂Cleavage leading to a tropylium (B1234903) ion.
121.065393.0704C₂H₄Loss of ethene from the 4-ethylphenol cation.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

For this compound, the key functional groups each have characteristic vibrational frequencies:

Aromatic Ring: C-H stretching vibrations typically appear above 3000 cm⁻¹, and C=C stretching vibrations are seen in the 1450-1600 cm⁻¹ region.

Ether Linkage: The most characteristic vibration is the strong, asymmetric C-O-C stretch, which for aryl alkyl ethers appears as two strong bands around 1250 cm⁻¹ and 1050 cm⁻¹. libretexts.org

Epoxide Ring: The epoxide group shows characteristic ring vibrations ("ring breathing") and C-O stretches. The asymmetric ring stretch is often found near 810-950 cm⁻¹, and a symmetric stretch near 1250 cm⁻¹. libretexts.org

Alkyl Groups: C-H stretching vibrations of the ethyl and methylene groups are observed in the 2850-2960 cm⁻¹ range. libretexts.org

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-HStretch3000-3100Medium-WeakStrong
Alkyl C-HStretch2850-2960StrongStrong
Aromatic C=CStretch1450-1600Medium-StrongStrong
Ether C-O-CAsymmetric Stretch~1250StrongMedium
Epoxide C-OAsymmetric Ring Stretch810-950Medium-StrongWeak
Epoxide C-OSymmetric Ring Stretch~1250StrongWeak

In Situ Reaction Monitoring using IR and Raman Spectroscopy

The synthesis of this compound, typically achieved through the reaction of 4-ethylphenol with an epihalohydrin such as epichlorohydrin (B41342) under basic conditions, can be effectively monitored in real-time using in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy. researchgate.netnih.gov These non-invasive techniques allow for the tracking of reactant consumption and product formation without the need for sample extraction, thus preserving the integrity of the reaction medium. nih.gov

In a typical setup, an attenuated total reflectance (ATR) probe is inserted directly into the reaction vessel. For FTIR monitoring, the disappearance of the broad phenolic O-H stretching band from 4-ethylphenol (typically around 3300-3400 cm⁻¹) and the consumption of the epihalohydrin can be observed. Concurrently, the appearance and growth of characteristic bands for the glycidyl ether product, such as the ether linkages and the oxirane ring, signify the progression of the reaction. researchgate.net

Raman spectroscopy offers a complementary approach, particularly advantageous in aqueous or highly polar reaction media where the strong infrared absorption of water can obscure key spectral regions. The formation of the oxirane ring can be monitored by the appearance of its characteristic symmetric stretching vibration (A₁g mode), typically observed around 1250-1280 cm⁻¹. The changes in the aromatic ring substitution pattern can also be tracked, providing a comprehensive overview of the reaction kinetics and endpoint. The reaction of phenyl glycidyl ether (PGE) has been examined using spectral analysis techniques to understand the polymerization initiation mechanism. researchgate.net

Detailed Band Assignment for Chemical Environment Identification

A detailed assignment of the vibrational bands in the IR and Raman spectra of this compound is crucial for its unambiguous identification and for assessing its purity. While a complete experimental spectrum for this specific molecule is not publicly available, a reliable band assignment can be constructed based on the well-established spectral data of its constituent functional groups, such as 4-ethylphenol, p-cresyl glycidyl ether, and phenyl glycidyl ether. nih.govnih.govnist.govchemicalbook.comnist.gov

Table 1: Predicted IR and Raman Band Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity (IR)Expected Intensity (Raman)
~3060-3030C-H stretchAromatic RingMediumStrong
~2970-2930C-H stretch (asymmetric)Ethyl (-CH₂CH₃)StrongMedium
~2870-2850C-H stretch (symmetric)Ethyl (-CH₂CH₃)StrongMedium
~1610, 1585, 1510C=C stretchAromatic RingStrongStrong
~1465C-H bend (scissoring)Methylene (-CH₂-)MediumWeak
~1380C-H bend (umbrella)Methyl (-CH₃)MediumWeak
~1290-1240C-O-C stretch (asymmetric)Aryl-Alkyl EtherStrongMedium
~1250Oxirane ring stretch (symmetric)OxiraneWeakStrong
~950-860Oxirane ring stretch (asymmetric)OxiraneStrongMedium
~830-810C-H out-of-plane bend1,4-disubstituted benzene (B151609)StrongWeak

This table is a representation based on analogous compounds and established group frequencies.

Chromatographic Techniques Coupled with Spectroscopic Detection for Purity and By-product Profiling

To ensure the high purity of this compound and to identify any process-related impurities, chromatographic techniques coupled with mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

GC-MS is the method of choice for the analysis of volatile and semi-volatile impurities that may be present in the final product or in the reaction mixture. nih.govnih.gov The high separation efficiency of capillary GC columns, such as those with a 5% phenylpolysilphenylene-siloxane stationary phase, allows for the resolution of closely related compounds. nih.gov The subsequent detection by mass spectrometry provides molecular weight information and fragmentation patterns that are crucial for the identification of unknown impurities. wikipedia.org

Potential volatile by-products in the synthesis of this compound include:

Unreacted starting materials: 4-ethylphenol and epichlorohydrin.

Isomeric by-products: Formation of a chlorohydrin intermediate can lead to the formation of isomeric products.

Side-reaction products: Small amounts of dimers or oligomers may form under certain reaction conditions.

Table 2: Potential Volatile Impurities in this compound Detectable by GC-MS

CompoundMolecular Weight ( g/mol )Potential Origin
4-Ethylphenol122.16Unreacted starting material
Epichlorohydrin92.52Unreacted starting material
1-chloro-3-(4-ethylphenoxy)propan-2-ol214.68Incomplete dehydrochlorination
Dimer of this compound356.46Side reaction

This table presents hypothetical but likely impurities based on the known chemistry of glycidyl ether synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

The high reactivity of the oxirane ring in this compound allows for the synthesis of a wide range of non-volatile derivatives, often through ring-opening reactions with nucleophiles such as amines, alcohols, or thiols. semanticscholar.org LC-MS is the premier analytical technique for the characterization of these derivatives, as they are often not amenable to GC analysis due to their low volatility and thermal lability. researchgate.netnih.govrsc.orgnih.gov

For instance, the reaction of this compound with a primary amine would yield a secondary amino alcohol derivative. The analysis of such a reaction mixture by LC-MS, typically using a reversed-phase column (e.g., C18) and an eluent system of acetonitrile (B52724) and water with a modifier like formic acid, would allow for the separation of the starting materials, the main product, and any potential side-products. nih.govnih.gov The mass spectrometer, often a tandem mass spectrometer (MS/MS), provides selective and sensitive detection, enabling the confirmation of the molecular weight of the derivative and providing structural information through fragmentation analysis. nih.govnih.gov In some cases, derivatization of the analytes may be employed to improve their chromatographic behavior and detection sensitivity. nih.govnih.govchromforum.org

Table 3: Hypothetical LC-MS Analysis of a Derivative of this compound

AnalyteRetention Time (min)[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
This compound8.5179.1133.1, 105.1
Diethylamine (example nucleophile)2.174.1-
1-(Diethylamino)-3-(4-ethylphenoxy)propan-2-ol6.2252.2179.1, 133.1, 74.1

This table represents a hypothetical analysis to illustrate the utility of LC-MS in characterizing non-volatile derivatives.

Degradation Pathways and Environmental Transformations of 2 4 Ethylphenoxy Methyl Oxirane

Thermal Degradation Mechanisms of 2-[(4-Ethylphenoxy)methyl]oxirane

The thermal stability of this compound is a critical factor in its industrial applications, particularly in the formulation of epoxy resins and other polymers that undergo high-temperature processing. The decomposition of this compound is a complex process involving the cleavage of its ether and oxirane functionalities, leading to the formation of a variety of smaller molecules.

Identification of Pyrolysis Products and Kinetic Studies

While specific pyrolysis studies on this compound are not extensively documented in publicly available literature, the thermal degradation of structurally similar aryl glycidyl (B131873) ethers, such as phenyl glycidyl ether (PGE) and bisphenol-A diglycidyl ether (DGEBA), provides significant insights into the expected decomposition products. The energy of decomposition for phenyl glycidyl ether has been measured to be 0.626 kJ/g in the temperature range of 360-450 °C. nih.gov

Pyrolysis of DGEBA, a more complex diglycidyl ether, yields a range of phenolic compounds. researchgate.net This suggests that the primary thermal degradation pathway for this compound would likely involve the cleavage of the ether bond, leading to the formation of 4-ethylphenol (B45693). Further decomposition of the glycidyl moiety would produce smaller, volatile compounds such as acrolein, acetone, and allyl alcohol. researchgate.net

Kinetic studies on the thermal degradation of glycidyl esters, which share the reactive epoxide group, have shown that the decomposition follows pseudo-first-order kinetics. The degradation is primarily initiated by the ring-opening of the epoxide, followed by hydrolysis and further breakdown. nih.gov Although these are esters and not ethers, the reactivity of the oxirane ring is a common feature.

The following table summarizes potential pyrolysis products of this compound based on the degradation of analogous compounds.

Potential Pyrolysis ProductChemical FormulaPrecursor Moiety
4-EthylphenolC₈H₁₀O4-Ethylphenoxy group
AcroleinC₃H₄OGlycidyl group
AcetoneC₃H₆OGlycidyl group
Allyl alcoholC₃H₆OGlycidyl group

Influence of Temperature and Atmosphere on Decomposition Pathways

The temperature and the surrounding atmosphere significantly influence the thermal degradation pathways of glycidyl ethers. In an inert atmosphere, such as nitrogen, the decomposition is primarily driven by pyrolytic cleavage of the chemical bonds. The weakest bonds, such as the C-O ether linkage and the C-N bonds in cured epoxy systems, are typically the first to break at elevated temperatures, generally starting around 300 °C for cured systems. researchgate.net

In the presence of an oxidative atmosphere, such as air, the degradation process is more complex. The decomposition can be initiated at lower temperatures due to oxidative reactions. The presence of oxygen can lead to the formation of a wider range of oxidation products, including aldehydes, ketones, and carboxylic acids, in addition to the phenolic compounds formed during pyrolysis. For instance, the thermal decomposition of some ethers in the presence of air can lead to the formation of explosive peroxides. researchgate.net

Photochemical Degradation of this compound

The absorption of ultraviolet (UV) radiation can induce photochemical reactions in this compound, leading to its degradation. This is particularly relevant for applications where the material is exposed to sunlight.

UV-Induced Ring Scission and Oxidation Pathways

The photochemical degradation of epoxy resins, which are polymers of glycidyl ethers, is known to proceed through radical-mediated mechanisms. connectchemicals.com Upon absorption of UV light, the chemical bonds within the molecule can break, forming highly reactive free radicals. These radicals can then initiate a cascade of reactions, including chain scission, cross-linking, and oxidation if oxygen is present.

For this compound, the aromatic ring is a primary chromophore that absorbs UV radiation. This can lead to the cleavage of the ether bond, generating a phenoxy radical and a glycidyl radical. The oxirane ring itself can also undergo scission. In the presence of oxygen, these radicals can react to form various photo-oxidation products, which can alter the chemical and physical properties of the material. A study on a similar compound, 2-(4-methylphenoxy)ethanol, showed that photocatalytic degradation in the presence of TiO₂ leads to the formation of p-cresol (B1678582) as a significant intermediate. pstc.org

Photoreactivity in Different Solvents and under Varying Light Conditions

The photoreactivity of a compound can be significantly influenced by the solvent in which it is dissolved and the specific conditions of the light source, such as wavelength and intensity. While specific studies on the photoreactivity of this compound in different solvents are limited, general principles of photochemistry suggest that polar solvents can influence the stability of charged intermediates that may form during photochemical reactions.

The wavelength of the incident light is also a critical factor. Shorter wavelengths of UV light carry more energy and are more likely to cause bond cleavage. The intensity of the light will affect the rate of degradation. For some epoxy systems, the presence of a photosensitizer can enhance the rate of photopolymerization, a process where monomers link together to form a polymer upon exposure to light. researchgate.net

Hydrolytic Stability and Degradation of this compound in Aqueous Environments

The hydrolytic stability of this compound is a key parameter in determining its environmental persistence in aqueous systems. Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.

The primary site for hydrolysis in this compound is the epoxide ring. The ring-opening of the oxirane by water leads to the formation of a diol, specifically 1-(4-ethylphenoxy)-2,3-propanediol. This reaction can be catalyzed by both acids and bases.

Studies on the hydrolysis of the structurally related bisphenol A diglycidyl ether (BADGE) have shown that it readily hydrolyzes in water at neutral pH. fishersci.com The half-life of BADGE at pH 7 and 25°C was found to be 4.6 days, with the hydrolysis rate increasing with temperature. fishersci.com The final hydrolysis product was identified as the corresponding diol. fishersci.com It is expected that this compound would exhibit similar behavior.

The rate of hydrolysis is highly dependent on the pH of the aqueous solution. Under acidic or basic conditions, the rate of epoxide ring-opening is generally accelerated. The table below illustrates the expected hydrolysis product of this compound.

ReactantHydrolysis ProductChemical Formula of Product
This compound1-(4-Ethylphenoxy)-2,3-propanediolC₁₁H₁₆O₃

pH-Dependent Hydrolysis Kinetics and Mechanisms

The hydrolysis of this compound, an aryl glycidyl ether, involves the cleavage of the strained three-membered oxirane ring. This reaction is subject to both acid and base catalysis, with the rate of hydrolysis being significantly influenced by the pH of the aqueous environment.

Under acidic conditions, the reaction mechanism typically proceeds via an SN1-like pathway. The epoxide oxygen is first protonated, which makes the ring more susceptible to nucleophilic attack. This is the rate-determining step. The protonation creates a better leaving group and facilitates the attack of a water molecule. This attack occurs preferentially at the more substituted carbon atom of the epoxide ring, leading to the formation of a carbocation-like transition state. Subsequent reaction with water yields a diol. For related aryl alkyl ethers, the SN1 mechanism is generally dominant in acidic media, especially when a stable carbocation can be formed. nih.gov

In neutral to basic conditions, the hydrolysis mechanism shifts to an SN2 pathway. A hydroxide (B78521) ion, a potent nucleophile, directly attacks one of the carbon atoms of the epoxide ring. This attack typically occurs at the less sterically hindered carbon atom. This concerted reaction leads to the opening of the ring and the formation of an alkoxide, which is then protonated by water to yield the diol product. The rate of this base-catalyzed hydrolysis is dependent on the concentration of hydroxide ions. nih.gov

Interactive Data Table: General pH-Dependence of Epoxide Hydrolysis

pH RangePredominant MechanismGeneral Rate Characteristics
Acidic (pH < 7)SN1-likeRate increases with decreasing pH.
Neutral (pH ≈ 7)Slow SN2 by waterGenerally slow reaction rate.
Basic (pH > 7)SN2Rate increases with increasing pH.

Identification of Hydrolytic Cleavage Products

The primary product of the hydrolysis of this compound, regardless of the pH, is 1-(4-ethylphenoxy)-2,3-propanediol. This is formed through the opening of the oxirane ring and the addition of a water molecule.

Under acidic conditions, the nucleophilic attack of water on the protonated epoxide ring results in the formation of the diol. Similarly, under basic conditions, the attack of a hydroxide ion followed by protonation yields the same diol product. Studies on the hydrolysis of epoxides in general confirm that the corresponding diol is the usual product. nih.gov For example, the acid-catalyzed hydration of various epoxides consistently yields 1,2-diols. oberlin.edu

In addition to the primary diol, the formation of other minor products through rearrangement reactions is possible, though typically less significant. nih.gov

Oxidative Degradation Pathways of this compound

Oxidative processes, particularly those initiated by radicals in the atmosphere and aquatic environments, represent another significant degradation pathway for this compound.

Radical-Induced Oxidation Mechanisms

In the environment, hydroxyl radicals (•OH) are highly reactive and play a crucial role in the degradation of many organic compounds. The reaction of •OH with this compound can proceed through two main pathways: hydrogen abstraction and addition to the aromatic ring.

The dominant reaction of glycol ethers in the atmosphere is with OH radicals. nih.gov For aryl glycidyl ethers like this compound, H-atom abstraction can occur from the ethyl group on the benzene (B151609) ring or from the methylene (B1212753) group adjacent to the ether linkage. The reaction of OH radicals with the aromatic ring leads to the formation of an OH-adduct. This adduct can then react further, often with molecular oxygen, leading to ring-opening and the formation of various degradation products. nih.gov

The reaction of OH radicals with the aromatic moiety can lead to the formation of phenolic and catecholic derivatives. For instance, the reaction of OH radicals with creosol, a related phenolic compound, results in hydroxylation and demethoxylation. google.com

Structure Reactivity Relationship Studies of 2 4 Ethylphenoxy Methyl Oxirane

Influence of the Phenoxy Moiety on Oxirane Ring Reactivity

The phenoxy group, separated from the oxirane ring by a methylene (B1212753) bridge, exerts its influence through a combination of electronic and steric effects that are transmitted through the molecule's framework.

The 4-ethylphenyl group, an electron-donating group, subtly influences the electronic environment of the oxirane ring. This effect, while modest due to the separation, can impact the ring's inherent strain and the polarization of its carbon-oxygen bonds. The ethyl group, through hyperconjugation and a weak inductive effect, increases the electron density on the phenyl ring. This increased electron density can be transmitted through the phenoxy oxygen to the methylene bridge and subsequently to the oxirane ring.

This electron donation can lead to a slight destabilization of the ground state of the oxirane ring, thereby increasing its ring strain energy relative to unsubstituted oxiranes. Furthermore, this electronic push can affect the polarization of the C-O bonds within the epoxide. In an acid-catalyzed ring-opening, protonation of the epoxide oxygen is the initial step. The electron-donating nature of the 4-ethylphenoxy group can stabilize the resulting positive charge on the oxygen, making it a better leaving group. This, in turn, can influence the regioselectivity of nucleophilic attack. For instance, in acid-catalyzed hydrolysis, the nucleophile (water) would preferentially attack the more substituted carbon of the oxirane ring due to the greater development of positive charge at this position in the transition state.

To illustrate the electronic influence of substituents on reactivity, the Hammett equation can be applied. While direct data for 2-[(4-Ethylphenoxy)methyl]oxirane is scarce in publicly available literature, a hypothetical Hammett plot for the acid-catalyzed hydrolysis of a series of 2-[(4-substituted-phenoxy)methyl]oxiranes can be constructed to demonstrate the principle. The negative slope (ρ value) would indicate that electron-donating groups accelerate the reaction by stabilizing the positively charged transition state.

Interactive Data Table: Hypothetical Hammett Plot Data for Acid-Catalyzed Hydrolysis of 2-[(4-Substituted-phenoxy)methyl]oxiranes

Substituent (X)σ_pRelative Rate (k_X / k_H)log(k_X / k_H)
-NO₂0.780.15-0.82
-Cl0.230.55-0.26
-H0.001.000.00
-CH₃-0.171.800.26
-CH₂CH₃ -0.15 1.70 0.23
-OCH₃-0.272.500.40

This data is illustrative and intended to demonstrate the expected trend based on electronic effects.

The rotational freedom around the C-O and C-C bonds of the phenoxymethyl (B101242) linker allows the 4-ethylphenyl group to adopt various conformations. Some of these conformations may partially block one face of the oxirane ring, leading to a degree of facial selectivity in its reactions. For instance, in reactions with bulky reagents, the approach may be directed to the less hindered face of the epoxide.

Correlation of Molecular Descriptors with Reaction Rates and Selectivity of this compound

Quantitative Structure-Activity Relationship (QSAR) models can be employed to correlate various molecular descriptors of this compound and related compounds with their reaction rates and selectivity. These descriptors can be categorized into electronic, steric, and topological parameters.

Electronic Descriptors:

Hammett constant (σ): As discussed, this describes the electronic effect of the substituent on the aromatic ring.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the molecule's ability to donate and accept electrons, respectively, and can be correlated with reactivity in certain reactions.

Steric Descriptors:

Taft Steric Parameter (Es): Quantifies the steric bulk of the substituent. dalalinstitute.comslideshare.net

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability.

Topological Descriptors:

Molecular Connectivity Indices: These describe the branching and connectivity of the molecule's atomic structure.

A hypothetical QSAR study on a series of 2-[(4-substituted-phenoxy)methyl]oxiranes in a base-catalyzed ring-opening reaction with a nucleophile might yield an equation like:

log(k) = c₀ + c₁σ + c₂Es + c₃logP

where k is the rate constant, σ is the Hammett constant, Es is the Taft steric parameter, logP is the partition coefficient (a measure of lipophilicity), and c₀, c₁, c₂, c₃ are coefficients determined from regression analysis.

Interactive Data Table: Hypothetical Molecular Descriptors and Predicted Reactivity for this compound

DescriptorValueContribution to Reactivity
Hammett Constant (σ_p)-0.15Electron-donating, may slightly influence rate depending on the reaction mechanism.
Taft Steric Parameter (Es)-0.55 (estimated)Moderate steric hindrance, potentially slowing reactions with bulky nucleophiles.
logP3.5 (estimated)Indicates moderate lipophilicity, affecting solubility and transport to the reaction site in biphasic systems.
Dipole Moment (Debye)1.8 (estimated)Influences interactions with polar reagents and solvents.

These descriptor values are hypothetical estimates for illustrative purposes.

Comparative Reactivity Studies with Other Substituted Oxiranes

To place the reactivity of this compound in context, it is useful to compare it with other substituted oxiranes. The reactivity of an epoxide is a balance between ring strain, electronic effects, and steric hindrance. libretexts.orgmasterorganicchemistry.com

Comparison with Alkyl-Substituted Oxiranes: Compared to simple alkyl-substituted oxiranes like propylene (B89431) oxide or 1,2-epoxybutane, this compound possesses a significantly larger and more complex substituent. While the inherent ring strain of the oxirane is similar, the phenoxymethyl group introduces different electronic and steric factors. In base-catalyzed ring-opening reactions, where attack occurs at the least sterically hindered carbon, the rate for this compound might be slower than for propylene oxide due to the bulkier substituent. masterorganicchemistry.com

Comparison with other Aryloxymethyl Oxiranes: The reactivity of this compound can be more directly compared with other 2-[(aryloxy)methyl]oxiranes. For instance, comparing it to 2-[(phenoxy)methyl]oxirane (glycidyl phenyl ether), the presence of the 4-ethyl group would be expected to slightly increase the rate of acid-catalyzed ring-opening due to its electron-donating nature. Conversely, in reactions where steric hindrance is the dominant factor, the ethyl group might lead to a slightly slower rate.

Interactive Data Table: Hypothetical Relative Rate Constants for the Reaction of Various Oxiranes with a Nucleophile

OxiraneRelative Rate Constant (k_rel)
Propylene Oxide1.00
1,2-Epoxybutane0.95
2-[(Phenoxy)methyl]oxirane0.80
This compound 0.85 (acid-catalyzed), 0.75 (base-catalyzed)
2-[(4-Nitrophenoxy)methyl]oxirane0.60 (acid-catalyzed), 0.90 (base-catalyzed)

This data is hypothetical and serves to illustrate the expected relative reactivities based on established principles of organic chemistry.

Advanced Applications and Research Utility of 2 4 Ethylphenoxy Methyl Oxirane in Materials Science and Organic Synthesis

Precursor in High-Performance Polymer Synthesis and Material Modification

The bifunctional nature of 2-[(4-Ethylphenoxy)methyl]oxirane, containing both a reactive oxirane (epoxide) ring and an aromatic ethylphenoxy group, positions it as a promising, albeit unproven, candidate for the synthesis of advanced polymers and for material modification.

Development of Novel Polyethers and Functionalized Polymer Architectures

Through ring-opening polymerization of its oxirane moiety, this compound could theoretically be used to synthesize novel polyethers. The resulting polymer would feature the 4-ethylphenoxy group as a pendant side chain on each repeating unit. Such a structure could impart unique solubility characteristics and thermal properties to the polyether. Furthermore, it could be used as a comonomer in copolymerization reactions with other epoxides to create functionalized polymer architectures with tailored properties. Research to confirm and characterize these potential polymers has not been reported.

Building Block in Complex Organic Synthesis and Medicinal Chemistry Research

The strained three-membered oxirane ring is a versatile functional group for the construction of more complex molecules. While general principles of epoxide chemistry are well-established, their specific application to this compound in the synthesis of biologically active compounds or diverse heterocyclic systems remains an unexplored area of research.

Synthesis of Chiral Intermediates and Biologically Active Compounds

The reaction of the oxirane ring in this compound with various nucleophiles can lead to the formation of 1,2-disubstituted products, which are common structural motifs in many biologically active compounds. For instance, ring-opening with an amine would yield a β-amino alcohol, a key pharmacophore in numerous pharmaceuticals. If the starting epoxide were available in an enantiomerically pure form, this would provide a pathway to chiral intermediates. At present, there is no literature describing the synthesis or biological evaluation of compounds derived from this compound.

Construction of Diverse Heterocyclic Systems via Oxirane Ring Opening

The oxirane ring is a precursor for the synthesis of other heterocyclic systems. For example, intramolecular cyclization following a specific ring-opening reaction could theoretically lead to the formation of substituted tetrahydrofurans or other oxygen-containing heterocycles. The specific reaction pathways and the resulting molecular architectures would be dependent on the chosen reagents and reaction conditions. This potential utility in heterocyclic synthesis has not been demonstrated for this compound.

Model Compound for Fundamental Studies in Oxirane Chemistry and Reactivity

Given the lack of specific research on its applications, this compound could serve as a model compound to study the electronic and steric effects of the 4-ethylphenoxy group on the reactivity of the oxirane ring. Kinetic and mechanistic studies of its ring-opening reactions with various nucleophiles could provide valuable data for understanding structure-reactivity relationships in this class of compounds. Such fundamental studies have yet to be undertaken or reported in the scientific literature.

Functionalization of Surfaces and Nanomaterials Using this compound

The chemical compound this compound is a versatile monomer that, upon polymerization, offers a unique platform for the modification and functionalization of various surfaces and nanomaterials. Its utility in materials science and organic synthesis stems from the reactive oxirane (epoxide) ring, which can be readily opened by a variety of nucleophiles. This reactivity allows for the covalent attachment of the resulting polymer, poly(this compound), to substrates, thereby altering their surface properties. Furthermore, the presence of the 4-ethylphenoxy group in each repeating unit of the polymer imparts specific characteristics to the functionalized surfaces.

The process of surface functionalization typically involves the polymerization of this compound to form a polymer with a defined molecular weight and architecture. This polymer can then be grafted onto a surface through various techniques, such as "grafting-to" or "grafting-from" methods. In the "grafting-to" approach, the pre-synthesized polymer reacts with a surface that has complementary functional groups. The "grafting-from" technique, on the other hand, involves initiating the polymerization of the monomer directly from initiator sites that have been previously anchored to the surface.

The resulting polymer-coated surfaces exhibit properties that are a composite of the underlying substrate and the grafted polymer layer. The poly(this compound) layer can introduce changes in surface energy, wettability, biocompatibility, and chemical reactivity. For instance, the hydrophobic nature of the ethylphenoxy group can be utilized to create water-repellent surfaces.

In the realm of nanomaterials, the functionalization with this compound or its polymer can significantly enhance their stability, dispersibility in various media, and compatibility with other materials. For example, coating inorganic nanoparticles with a layer of poly(this compound) can prevent their agglomeration and improve their processability for applications in nanocomposites and advanced materials. The reactive nature of the epoxide group in the monomer can also be exploited for the direct functionalization of nanoparticles that possess surface hydroxyl or amine groups. This direct reaction covalently links the monomer to the nanoparticle surface, which can then serve as a point for further chemical modifications or as a compatibilizer in a polymer matrix.

Research in this area often focuses on controlling the density and thickness of the grafted polymer layer to fine-tune the surface properties. Characterization of these functionalized surfaces is typically performed using techniques such as X-ray photoelectron spectroscopy (XPS) to determine the chemical composition, contact angle measurements to assess wettability, and atomic force microscopy (AFM) to visualize the surface morphology.

The table below summarizes the potential changes in surface properties upon functionalization with poly(this compound), based on general principles of surface modification with similar poly(glycidyl ether)s.

PropertyUnmodified Surface (Typical)Surface Functionalized with Poly(this compound)
Surface Energy High (e.g., for glass, metal oxides)Lowered
Water Contact Angle Low (hydrophilic)Increased (more hydrophobic)
Protein Adsorption HighPotentially reduced due to steric hindrance
Chemical Reactivity Dependent on substrateCan be tailored via the polymer end-groups

Detailed research findings on the functionalization of specific surfaces and nanomaterials with this compound would be necessary to fully elucidate the structure-property relationships. Such studies would involve the synthesis of well-defined polymers and block copolymers and their subsequent application in creating advanced materials with tailored surface characteristics. The ability to create block copolymers, where one block is poly(this compound) and the other has different properties, opens up possibilities for creating complex, self-assembling surface structures and smart materials. polysciences.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(4-Ethylphenoxy)methyl]oxirane, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-ethylphenol and epichlorohydrin under basic conditions (e.g., NaOH or KOH). Key parameters include:

  • Base selection : Strong bases (e.g., NaOH) improve epoxide ring closure but may increase side reactions like hydrolysis.
  • Temperature : Reactions at 50–70°C balance reactivity and stability of intermediates .
  • Purification : Column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization achieves >95% purity .
    • Data Contradiction : Evidence from chlorophenyl analogs shows yields drop >80°C due to oxirane ring degradation, while methoxy-substituted derivatives tolerate higher temperatures .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR distinguishes oxirane protons (δ 3.1–3.8 ppm) and ethylphenoxy groups (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.3 ppm for OCH₂). ¹³C NMR confirms epoxide carbons (δ 45–55 ppm) .
  • IR : Epoxide C-O-C stretch at ~1250 cm⁻¹ and aromatic C-H bending at 800–850 cm⁻¹ .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) monitor purity; retention times vary with substituent hydrophobicity .

Q. How does the 4-ethylphenoxy substituent affect the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Acidic conditions : The oxirane ring undergoes acid-catalyzed hydrolysis to diols (e.g., 1,2-diol derivatives). Ethyl groups slightly stabilize the ring via steric hindrance compared to nitro or chloro analogs .
  • Basic conditions : Ring-opening via nucleophilic attack (e.g., by OH⁻) forms alkoxide intermediates. Ethyl’s electron-donating effect slows reactivity relative to electron-withdrawing groups .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic ring-opening reactions in substituted oxiranes?

  • Methodological Answer :

  • Kinetic vs. thermodynamic control : Bulky nucleophiles (e.g., amines) favor attack at less hindered oxirane carbons. Ethylphenoxy’s steric bulk directs nucleophiles to the methylene position .
  • Computational modeling : DFT studies on analogous compounds (e.g., 4-chlorophenyl derivatives) show substituent electronic effects (Hammett σ values) correlate with activation energies .
    • Data Contradiction : Methoxy-substituted oxiranes exhibit higher regioselectivity than ethyl analogs due to stronger resonance stabilization of transition states .

Q. How can computational tools predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking studies : Use crystal structures of target proteins (e.g., cytochrome P450 enzymes) to model epoxide binding. Ethylphenoxy’s hydrophobicity enhances membrane permeability .
  • QSAR models : Correlate substituent parameters (logP, molar refractivity) with cytotoxicity data from fluorinated or chlorinated analogs .
    • Validation : Compare in silico predictions with in vitro assays (e.g., MTT tests on cancer cell lines) .

Q. What strategies resolve contradictions in reported reactivity data for substituted oxiranes?

  • Methodological Answer :

  • Systematic variation : Test reactivity under standardized conditions (solvent, temperature, catalyst) for ethyl, methoxy, and nitro analogs .
  • Isotopic labeling : Use ¹⁸O-labeled H₂O to track hydrolysis pathways and quantify competing mechanisms .
    • Case Study : Discrepancies in epoxide ring-opening rates between 4-ethyl and 4-chloro derivatives were resolved by comparing solvent polarity effects .

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Feasible Synthetic Routes

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2-[(4-Ethylphenoxy)methyl]oxirane
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2-[(4-Ethylphenoxy)methyl]oxirane

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